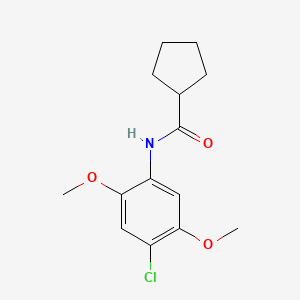
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, also known as MPPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the inhibition of a specific type of potassium channel, known as Kv7.2/7.3. This channel plays a critical role in regulating neuronal excitability, and its inhibition by N-(2-methoxyphenyl)-4-methyl-2-quinolinamine results in increased neuronal activity. This property of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied in the context of neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of Kv7.2/7.3 channels, increased neuronal excitability, and induction of apoptosis in cancer cells. These effects have been extensively studied in vitro and in vivo, and have potential applications in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is its selectivity for Kv7.2/7.3 channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is also known to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Additionally, the synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, including the development of more selective Kv7.2/7.3 channel inhibitors, the investigation of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine's potential as an anticancer drug, and the exploration of its effects on other ion channels and physiological systems. Additionally, the optimization of the synthesis method for N-(2-methoxyphenyl)-4-methyl-2-quinolinamine could improve its availability for research purposes and facilitate further studies on its potential applications.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the reaction of 2-methoxyaniline and 4-methylquinoline in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation and cyclization, to yield the final product. This synthesis method has been optimized to achieve high yields and purity of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to selectively inhibit the activity of a specific type of potassium channel, resulting in increased neuronal excitability. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-11-17(18-14-8-4-3-7-13(12)14)19-15-9-5-6-10-16(15)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVNGXGGXYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)






![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)

![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)